Para Red

Beschreibung

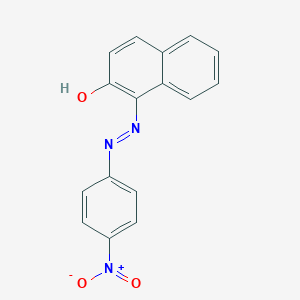

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052325 | |

| Record name | C.I. Pigment Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red powder; [Alfa Aesar MSDS] | |

| Record name | Para Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6410-10-2 | |

| Record name | Pigment Red 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para Red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Para Red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-nitrophenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D54Q24K2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis Mechanism of Para Red Dye

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis mechanism of Para Red (Pigment Red 1), a monoazo dye. The synthesis is a classic example of electrophilic aromatic substitution, proceeding through a two-stage process involving diazotization and azo coupling. This guide details the underlying chemical principles, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway.

Core Synthesis Mechanism

The synthesis of this compound is achieved through two primary chemical steps:

-

Diazotization of p-Nitroaniline : The process begins with the conversion of a primary aromatic amine, p-nitroaniline, into a 4-nitrobenzenediazonium (B87018) salt. This reaction is conducted in a cold acidic solution using sodium nitrite (B80452).[1][2]

-

Azo Coupling : The resulting diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound, 2-naphthol (B1666908) (β-naphthol).[1][3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore, imparting the vibrant red color to the final dye molecule.[2][4]

Detailed Mechanism of Diazotization

The diazotization reaction involves the formation of a highly reactive nitrosonium ion (NO⁺) which then reacts with the primary amine.

-

Formation of Nitrous Acid : In the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5][6]

-

Formation of the Nitrosonium Ion : Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule, to generate the nitrosonium ion (NO⁺), a potent electrophile.[5][7]

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the p-nitroaniline's amino group performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[7][8]

-

Formation of the Diazonium Ion : The resulting intermediate undergoes a series of proton transfers and tautomerization, ultimately leading to the elimination of a water molecule to yield the stable 4-nitrobenzenediazonium ion.[7][8] This ion is stabilized by the delocalization of the positive charge over the aromatic ring.

Detailed Mechanism of Azo Coupling

The azo coupling step is an electrophilic aromatic substitution reaction.

-

Activation of the Coupling Agent : 2-naphthol is dissolved in a basic solution, typically sodium hydroxide (B78521) (NaOH), to deprotonate the hydroxyl group. This forms the more strongly nucleophilic 2-naphthoxide ion, which significantly enhances the reactivity of the aromatic ring.[4][9]

-

Electrophilic Attack : The 4-nitrobenzenediazonium cation acts as the electrophile and attacks the electron-rich 2-naphthoxide ion. The substitution occurs predominantly at the C1 position (alpha-position) of the naphthol ring, which is ortho to the activating hydroxyl group.[4][10] This position is favored as it allows for the formation of a more stable carbocation intermediate (a sigma complex) where the aromaticity of the adjacent benzene (B151609) ring is preserved in more resonance structures.[10]

-

Rearomatization : The intermediate sigma complex then loses a proton to restore the aromaticity of the naphthalene (B1677914) ring system, resulting in the final product, 1-(4-nitrophenylazo)-2-naphthol, or this compound.[11]

Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthesis workflow from reactants to the final this compound dye.

Caption: Workflow of this compound synthesis via diazotization and azo coupling.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [12] |

| Chemical Formula | C₁₆H₁₁N₃O₃ | [12] |

| Molecular Weight | 293.28 g/mol | [12][13] |

| Melting Point | 248-252 °C | [3] |

| Appearance | Red solid | [3] |

| Reported Yield | 61-76% | [13][14] |

Experimental Protocol

This protocol provides a detailed methodology for the laboratory synthesis of this compound.

Materials and Reagents:

-

p-Nitroaniline (4-nitroaniline)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl, 6.0 M)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beakers, Erlenmeyer flask

-

Stirring rod or magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

Part A: Preparation of the 4-Nitrobenzenediazonium Salt Solution (Diazotization)

-

In a 100 mL beaker or flask, add 1.0 g (approx. 7 mmol) of p-nitroaniline.

-

Carefully add 1.0 mL of concentrated sulfuric acid to 10 mL of distilled water in a separate beaker, then add this acidic solution to the p-nitroaniline while stirring. Alternatively, add 1.0 mL of 6.0 M HCl and 3 mL of water.[3][15]

-

Cool the resulting mixture in an ice bath to between 0 and 5 °C. The p-nitroaniline may precipitate.[15]

-

In a separate beaker, prepare a solution by dissolving 0.5 g (approx. 7 mmol) of sodium nitrite in 3 mL of cold distilled water.[3][15]

-

Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization reaction is complete. The resulting clear solution contains the 4-nitrobenzenediazonium salt and should be used promptly.

Part B: Preparation of the 2-Naphthol Solution (Coupling Agent)

-

In a 250 mL beaker, dissolve 1.0 g (approx. 7 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[3] Add approximately 20 mL of water to ensure complete dissolution.[15]

-

Cool this solution thoroughly in an ice bath.

Part C: Synthesis of this compound (Azo Coupling)

-

While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution (from Part A) to it.[3]

-

A vibrant red precipitate of this compound dye will form immediately.

-

Continue to stir the mixture in the ice bath for 10-15 minutes to allow for complete precipitation.

-

If the solution is not neutral or slightly acidic, it can be acidified with dilute sulfuric acid.[3]

Part D: Isolation and Purification

-

Isolate the precipitated this compound dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other impurities.

-

Press the solid as dry as possible on the funnel.

-

Transfer the solid to a watch glass and dry it in a vacuum oven at 50 °C for 2 hours or allow it to air dry.[3]

-

Weigh the final product to determine the yield and determine its melting point.

References

- 1. homework.study.com [homework.study.com]

- 2. weighinginstru.com [weighinginstru.com]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. studylib.net [studylib.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. fog.ccsf.edu [fog.ccsf.edu]

Para Red (Pigment Red 1) chemical structure and properties.

An In-depth Technical Guide to Para Red (Pigment Red 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, also known as Pigment Red 1.

Introduction

This compound (C.I. Pigment Red 1) is a synthetic monoazo pigment, recognized as one of the first azo dyes to be produced on a technical scale around 1885.[1] Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, it is formed through the diazotization of p-nitroaniline and subsequent azo coupling with β-naphthol.[2][3]

Historically, this compound was used to dye cellulose (B213188) fabrics a brilliant red color; however, its poor fastness and tendency to bleed have led to its replacement by more durable pigments in many applications.[2][4][5] It sees continued use in lower-cost printing inks, paints, paper coatings, and the coloring of polymers.[1][3][6] From a toxicological standpoint, there are concerns that reductive cleavage of the azo bond can liberate aromatic amines, and it is considered a potential genotoxic carcinogen.[1][7]

Chemical Structure and Identification

The chemical identity of this compound is defined by an azo bridge linking a p-nitrophenyl group to a 2-naphthol (B1666908) group.

Caption: Chemical Structure of this compound (Pigment Red 1).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [2] |

| Synonyms | Paranitraniline red, C.I. 12070, 1-(4-Nitrophenylazo)-2-naphthol | [4][8] |

| CAS Number | 6410-10-2 | [4][5][9] |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [5][9] |

| Molecular Weight | 293.28 g/mol | [8][9] |

| InChI Key | WOTPFVNWMLFMFW-ISLYRVAYSA-N | [4][9] |

Physicochemical and Spectral Properties

This compound is a red solid powder.[10] Its properties are summarized below.

Table 2: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red solid powder | [10] |

| Melting Point | 248-252 °C | [2][4][5] |

| Relative Density | 1.47 - 1.50 g/cm³ | [6] |

| UV-Vis λmax | 488 nm | |

| Solubility | Insoluble in water and ethanol.[5] Slightly soluble in hot toluene (B28343) and boiling ethanol.[6] Soluble in organic solvents.[10] | [5][6][10] |

| Color in Acid/Base | Magenta in concentrated H₂SO₄; Vermilion in concentrated HNO₃; Purple in alcoholic KOH. | [6] |

Synthesis Pathway

The synthesis of this compound is a classic example of an azo coupling reaction. It involves two primary stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (β-naphthol).[2][11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described in the literature.[12][13][14] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-Nitroaniline (1.0 g, ~7.2 mmol)

-

1M Sulfuric Acid (or 3M HCl)

-

Sodium Nitrite (B80452) (NaNO₂) (0.5 g, ~7.2 mmol)

-

2-Naphthol (β-Naphthol) (1.0 g, ~7.0 mmol)

-

2.5M Sodium Hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Diazonium Salt:

-

In a flask, dissolve 1.0 g of p-nitroaniline in 10-15 mL of 1M sulfuric acid (or 3M HCl), warming gently if necessary to achieve full dissolution.[13][14]

-

Cool the resulting solution in an ice-water bath to 0-5°C.[13]

-

Prepare a solution of 0.5 g sodium nitrite in 2-10 mL of deionized water.[12][13]

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5°C and stirring continuously. The formation of the diazonium salt is indicated.[12]

-

-

Preparation of Coupling Component:

-

In a separate beaker, dissolve 1.0 g of 2-naphthol in 10-15 mL of 2.5M sodium hydroxide solution.[12]

-

Cool this solution in an ice-water bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[12] A bright red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for several minutes (e.g., 30 minutes) to ensure the reaction goes to completion.[14]

-

-

Isolation and Purification:

-

Acidify the mixture with 1M sulfuric acid to ensure complete precipitation of the pigment.[12][14]

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts or acids.[13]

-

Dry the purified this compound in a vacuum oven at approximately 50°C for 2-24 hours.[12] The expected melting point of the product is 248-252°C.[12]

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of this compound, particularly in food matrices.[15]

Instrumentation & Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Column: Reverse-phase C18 column.

-

Mobile Phase: Isocratic elution with a mixture of deionized water (containing 0.34 g/L KH₂PO₄) and methanol (B129727) (containing 1.01 g/L tetraethylammonium (B1195904) bromide) in a 20:80 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set to 488 nm.[15]

-

Retention Time: Approximately 15 to 20 minutes under these conditions.[15]

Sample Preparation Protocol (for solid matrices like spices):

-

Extraction: Extract a known weight of the homogenized sample with a suitable solvent like toluene, in which this compound is soluble.[15]

-

Cleanup (if necessary): The extract may be cleaned using solid-phase extraction (SPE) to remove interfering substances.

-

Solvent Exchange: Evaporate the toluene extract to dryness and reconstitute the residue in the mobile phase (methanol/water mixture) for injection.[15]

-

Analysis: Inject the prepared sample into the HPLC system and compare the retention time and peak area to that of a certified this compound standard for identification and quantification.

Caption: HPLC analytical workflow for this compound.

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Code | Reference(s) |

| Skin Irritation | Causes skin irritation | H315 | [4][16][17] |

| Eye Irritation | Causes serious eye irritation | H319 | [4][16][17] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [4][16][17] |

Toxicological Summary:

-

This compound is considered potentially genotoxic and possibly carcinogenic.[7][16]

-

It is not permitted for use in foodstuffs in the European Union.[7]

-

Ingestion may cause cyanosis, while inhalation and skin contact can lead to irritation.[5] The material may cause respiratory irritation, and prolonged exposure could lead to asthma-like symptoms.[18]

-

Entry into the bloodstream through cuts or abrasions may produce systemic injury.[18]

Applications and Limitations

While historically significant, the applications of this compound are now limited by its performance characteristics.

-

Primary Applications: Used in printing inks, paper coatings, wallpapers, and water-based paints where high fastness is not a critical requirement.[1][3] It is also used for coloring rubber and polyethylene (B3416737) products.[3]

-

Limitations: The pigment has poor solvent resistance and only fair lightfastness, which is further reduced when mixed with titanium dioxide.[6] It is sensitive to acids and alkalis.[6] In textiles, it is not considered fast as it can be washed away easily.[2][4]

References

- 1. carla-hd.de [carla-hd.de]

- 2. Para_Red [chemeurope.com]

- 3. Pigment Red 1 [dyestuffintermediates.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. This compound [chembk.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | C16H11N3O3 | CID 22917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Organic Chemistry Labs: Preparation of this compound and Related Azo dyes [ochemisty.blogspot.com]

- 12. scispace.com [scispace.com]

- 13. Overcoming Organic Chemistry: Color and this compound [overcomingochem.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. Pigment Red 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Mechanism of Action of Para Red as a Histological Stain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and histological application of Para Red, a fat-soluble azo dye used for the visualization of lipids in biological tissues.

Core Mechanism of Action: A Physical Phenomenon

This compound, also known as Pigment Red 1, is classified as a lysochrome , or a fat-soluble dye.[1][2] Its mechanism of action as a histological stain is not based on a chemical reaction with cellular components, but rather on a physical principle of differential solubility .[2][3][4]

The fundamental principle is that this compound is more soluble in the neutral lipids (such as triglycerides and cholesterol esters) present within tissue sections than in the solvent in which it is applied.[3][4][5] This principle of "preferential solubility" dictates that when a saturated solution of this compound is applied to a tissue section containing lipids, the dye will selectively partition from the solvent into the lipid droplets.[2] This migration and accumulation of the dye within the lipid-rich structures impart a distinct red color, allowing for their visualization under a microscope.

Because the staining mechanism is physical, this compound is most effective on frozen tissue sections , as the routine process of paraffin (B1166041) embedding involves the use of clearing agents like xylene and dehydrating alcohols, which would dissolve and wash away the very lipids intended for staining.[4]

Physicochemical Properties of this compound

Understanding the chemical and physical properties of this compound is crucial for its effective application as a histological stain.

| Property | Value | Reference |

| Chemical Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | [2] |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [2] |

| Molecular Weight | 293.28 g/mol | [6] |

| Appearance | Red to brown powder | - |

| Solubility | Insoluble in water; Soluble in fats and organic solvents | [2] |

| Absorption Maxima (λmax) | 285 nm, 324 nm, 482 nm (in acetonitrile) | - |

Experimental Protocol for this compound Staining of Lipids

While a standardized protocol specifically for this compound is not widely published, a reliable procedure can be adapted from established protocols for other lysochromes with a similar mechanism of action, such as Oil Red O.[3][7] The following is a detailed methodology for the staining of lipids in frozen tissue sections using this compound.

3.1. Reagent Preparation

-

This compound Stock Solution (0.5% w/v):

-

Dissolve 0.5 g of this compound powder in 100 mL of 99% isopropanol (B130326) or absolute ethanol (B145695).

-

Heat gently in a water bath to aid dissolution, but do not boil.

-

This stock solution is stable when stored in a tightly sealed container at room temperature.

-

-

This compound Working Solution:

-

To prepare the working solution, mix 6 mL of the this compound stock solution with 4 mL of distilled water.

-

Allow the solution to stand for 10-15 minutes.

-

Filter the solution through a fine filter paper (e.g., Whatman No. 1) before use to remove any precipitate. The working solution should be prepared fresh for each use.

-

-

60% Isopropanol or Ethanol:

-

Dilute the corresponding alcohol with distilled water.

-

-

Mayer's Hematoxylin (B73222):

-

For nuclear counterstaining.

-

-

Aqueous Mounting Medium:

-

Glycerol jelly or a similar aqueous medium is required, as resinous mounting media containing organic solvents will dissolve the stain.

-

3.2. Staining Procedure for Frozen Sections

-

Sectioning: Cut frozen tissue sections at a thickness of 8-10 µm using a cryostat.

-

Mounting: Mount the sections on glass slides.

-

Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Dehydration (Pre-staining): Briefly rinse the slides in 60% isopropanol or ethanol. This step helps to remove any water and facilitates the penetration of the fat-soluble dye.

-

Staining: Immerse the slides in the freshly prepared and filtered this compound working solution for 10-15 minutes.

-

Differentiation: Briefly rinse the slides in 60% isopropanol or ethanol to remove excess stain. This step should be carefully monitored to avoid destaining the lipid droplets.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Counterstaining: Stain the nuclei by immersing the slides in Mayer's hematoxylin for 30-60 seconds.

-

Bluing: "Blue" the hematoxylin by washing the slides in running tap water for 5 minutes.

-

Mounting: Mount the coverslip using an aqueous mounting medium.

3.3. Expected Results

-

Lipids (Neutral Fats): Bright Red

-

Nuclei: Blue

Visualizing the Staining Workflow

The following diagram illustrates the logical flow of the this compound staining procedure.

Caption: Logical workflow of the this compound histological staining protocol.

Conclusion

This compound serves as a valuable tool for the histological demonstration of neutral lipids. Its mechanism, rooted in the physical principle of preferential solubility, is straightforward and effective for visualizing fat in frozen tissue sections. By following a carefully adapted experimental protocol, researchers can achieve robust and reliable staining, enabling the clear identification of lipid distribution in various biological contexts. The bright red coloration provides excellent contrast, especially when coupled with a nuclear counterstain, making it a useful technique in both research and diagnostic pathology.

References

- 1. Lysochrome - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. dbiosys.com [dbiosys.com]

The Solubility Profile of Para Red in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, also known as Paranitraniline red, Pigment Red 1, or C.I. 12070, is a synthetic monoazo dye. Its vibrant red color has led to its historical use in various applications, including textiles, inks, and coatings.[1] For researchers, scientists, and professionals in fields such as drug development and material science, a thorough understanding of its solubility in common organic solvents is crucial for formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility.

Core Concepts: Understanding Pigment Solubility

The solubility of a pigment like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. This compound, with its aromatic rings, azo group, and nitro group, is a relatively nonpolar molecule with some capacity for dipole-dipole interactions and hydrogen bonding. Its solubility is therefore expected to be limited in highly polar solvents like water and more favorable in nonpolar or moderately polar organic solvents.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Solvents with polarity matching that of this compound are more likely to be effective.

-

Temperature: Solubility of solids in liquids generally increases with temperature. Terms like "hot" or "boiling" in qualitative descriptions indicate the significant role of temperature.[2]

-

Crystalline Structure: The crystal lattice energy of the solid pigment must be overcome by the solvation energy for dissolution to occur.

Quantitative Solubility Data

The table below summarizes the available qualitative and semi-quantitative information.

| Organic Solvent | Qualitative Solubility Description | Temperature | Source(s) |

| Toluene | Slightly soluble | Hot | [2] |

| Ethanol (B145695) | Slightly soluble | Boiling | [2] |

| Ethanol | Insoluble | Not Specified | |

| Xylene | Slightly soluble | Not Specified | [1] |

| Benzene | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | |

| Methanol | Soluble | Not Specified | [5] |

| Dioxane | Soluble | Not Specified | [5] |

Note: The conflicting reports on ethanol solubility highlight the importance of experimental verification under well-defined conditions.

Experimental Protocol for Determination of this compound Solubility

To address the lack of quantitative data, a robust experimental protocol is essential. The following details a standard methodology for determining the equilibrium solubility of this compound in an organic solvent using UV-Visible spectrophotometry for quantification. This method is based on general principles for pigment solubility determination.[3][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Analytical balance

Experimental Workflow Diagram

Caption: Experimental workflow for determining this compound solubility.

Detailed Methodology

a. Preparation of Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of calibration standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

b. Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility Prediction

For pigments where experimental data is scarce, theoretical models can provide estimations of solubility. Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility of a solute and a solvent.[7][8][9]

The total Hildebrand solubility parameter (δt) is composed of three Hansen parameters:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar forces.

-

δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Caption: Logical workflow for predicting solubility using HSP.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in common organic solvents. The notable absence of quantitative data in the literature emphasizes the critical need for experimental determination for any application requiring precise solubility values. The provided detailed experimental protocol, utilizing UV-Visible spectrophotometry, offers a reliable method for researchers to generate this crucial data. Furthermore, the introduction to Hansen Solubility Parameters provides a theoretical framework for predicting solubility and guiding solvent selection in the absence of experimental values. For scientists and professionals in drug development and material science, a systematic approach combining theoretical prediction with experimental verification will be key to successfully working with this compound.

References

- 1. Pigment Red 1 [dyestuffintermediates.com]

- 2. C.I. Pigment Red 1 (8CI) [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. jchemrev.com [jchemrev.com]

- 6. UV–Vis Absorption Spectroscopy for Pigment Ratios – Botany with Parul [botanywithparul.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Para Red absorption and emission spectra analysis.

An In-depth Technical Guide to the Spectroscopic Analysis of Para Red

Executive Summary

This compound, also known as Paranitraniline red or Pigment Red 1, is a synthetic monoazo dye characterized by its vibrant red color.[1] Its chemical structure, 1-((4-Nitrophenyl)diazenyl)naphthalen-2-ol, features an extended π-conjugated system responsible for its chromophoric properties.[2] This guide provides a detailed technical analysis of the absorption and emission spectra of this compound, offering insights into its photophysical behavior. The document covers quantitative spectroscopic data, detailed experimental protocols for its synthesis and analysis, and graphical workflows to illustrate these processes. While this compound exhibits strong absorption in the visible region, making it a valuable compound for applications in pigments and as an analytical standard, it is noteworthy for its general lack of significant fluorescence emission, a common characteristic of azo dyes.[3][4]

Spectroscopic Properties of this compound

The interaction of this compound with electromagnetic radiation is dictated by its electronic structure. The key features are a strong absorption in the visible spectrum and a characteristically low to negligible fluorescence quantum yield.

Absorption Spectrum

This compound's color is a direct result of its absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to π-π* electronic transitions within the delocalized electron system of the molecule, particularly involving the azo group (-N=N-).[3] The maximum absorbance wavelength (λmax) is a key quantitative parameter for its characterization.

Table 1: Quantitative Absorption Data for this compound

| Parameter | Value | Solvent/Conditions | Source |

|---|---|---|---|

| Absorption Maximum (λmax) | 488 - 514 nm | Not specified | [3] |

| Absorption Maximum (λmax) | 493 nm | Not specified | [5] |

| Absorption Spectrum | Peak ~490 nm | Acetonitrile |[6] |

The position and intensity of the absorption peak can be influenced by the solvent environment, a phenomenon known as solvatochromism.[7] In polar solvents, the absorption band of azo dyes often shifts, typically towards longer wavelengths (a bathochromic or red shift), due to differential stabilization of the ground and excited states.[8] This property is critical for applications where the dye is used in various media.

Emission Spectrum

A comprehensive review of scientific literature reveals a notable lack of data on the fluorescence emission properties of this compound. Azo dyes, in general, are known to be weakly or non-fluorescent. This is primarily due to the efficient non-radiative decay pathways that compete with fluorescence emission. Upon photoexcitation, the molecule can rapidly return to the ground state through processes like efficient internal conversion and photoisomerization around the -N=N- double bond, which dissipate the energy as heat rather than light.

In contrast, some molecules exhibit a phenomenon called Aggregation-Induced Emission (AIE), where they become highly emissive in an aggregated or solid state due to the restriction of intramolecular motions.[9][10] However, there is no evidence to suggest that this compound is an AIE-active compound.

Table 2: Quantitative Emission Data for this compound

| Parameter | Value | Solvent/Conditions | Source |

|---|---|---|---|

| Emission Maximum (λem) | Data not available | - | - |

| Fluorescence Quantum Yield (Φf) | Data not available (presumed to be very low) | - | - |

| Fluorescence Lifetime (τ) | Data not available (presumed to be very short) | - | - |

For drug development professionals, the absence of intrinsic fluorescence is a critical consideration. While the chromophore can be used for colorimetric assays, its use as a fluorescent tag or probe would be highly impractical without significant structural modification to inhibit non-radiative decay channels.

Experimental Protocols

Accurate spectroscopic analysis begins with the correct synthesis and preparation of the compound. The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (p-nitroaniline) and the subsequent coupling with an activated aromatic compound (2-naphthol).[11][12]

Protocol for Synthesis:

-

Diazotization of p-Nitroaniline:

-

Dissolve 1 g of p-nitroaniline in a solution of 1 mL of concentrated sulfuric acid and 10 mL of distilled water in a round-bottom flask.[13]

-

Cool the flask in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of 0.5 g of sodium nitrite (B80452) in 2 mL of distilled water. Maintain the temperature at or below 5°C to ensure the stability of the resulting diazonium salt.[11]

-

-

Preparation of Coupling Solution:

-

In a separate flask, dissolve 1 g of 2-naphthol (B1666908) in 10 mL of 2.5 M sodium hydroxide (B78521) solution.[11]

-

Cool this solution in an ice bath.

-

-

Azo Coupling Reaction:

-

While stirring vigorously, slowly add the 2-naphthol solution to the diazonium salt solution in the ice bath.[11]

-

A vibrant red precipitate of this compound will form immediately.

-

Continue stirring for several minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary technique for analyzing the absorption properties of this compound and determining its λmax.[3]

Protocol for UV-Vis Analysis:

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm for this compound).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, ethanol, or chloroform).

-

From the stock solution, prepare a dilute solution in the same solvent. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank/reference.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the this compound sample solution.

-

Run the spectral scan to obtain the absorption spectrum.

-

The instrument software will identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the chemical structure of the synthesized this compound by identifying its functional groups.[11] The azo group (N=N) stretch is a key characteristic peak.[11]

Protocol for IR Analysis (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.[14]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule. Key expected peaks include N=N stretching (around 1500-1522 cm⁻¹) and vibrations associated with the aromatic rings and nitro group.[11]

-

Conclusion

This compound is an azo dye defined by a strong absorption band in the visible spectrum between 488 and 514 nm, which is responsible for its intense red color.[3] This absorption is quantifiable via UV-Vis spectrophotometry and its position can be influenced by solvent polarity. In contrast, this compound is not a fluorescent molecule, and data regarding its emission properties are absent from the literature, a characteristic trait of many azo dyes due to highly efficient non-radiative decay mechanisms. For researchers in materials science and drug development, this highlights this compound's utility as a potent chromophore for colorimetric applications rather than as a fluorescent label. The provided protocols and workflows offer a robust framework for the synthesis and accurate spectroscopic characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H11N3O3 | CID 22917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Azo Dye | High-Purity Reagent [benchchem.com]

- 4. This compound [chembk.com]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Aggregation-induced emission - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. weighinginstru.com [weighinginstru.com]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unraveling the Chromophore Behavior of Para Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para Red, a monoazo dye, has been a subject of scientific interest due to its distinct chromophoric properties. This technical guide provides an in-depth analysis of the core behavior of the this compound chromophore, detailing its synthesis, spectroscopic properties, and the influence of its molecular structure on its characteristic red color. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations to illustrate the underlying chemical principles and workflows.

Introduction

This compound, chemically known as 1-(4-nitrophenylazo)-2-naphthol, is a synthetic red dye belonging to the class of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (–N=N–). The vibrant color of this compound arises from its extended conjugated system, which constitutes its chromophore. This chromophore absorbs light in the visible region of theelectromagnetic spectrum. The azo group, coupled with the aromatic rings of p-nitroaniline and β-naphthol, forms the core of this chromophore. The presence of auxochromes, such as the hydroxyl (–OH) group on the naphthol ring, and chromophores like the nitro (–NO2) group, further influences the color and intensity of the dye. Understanding the behavior of this chromophore is essential for its application and for the design of new colorants with tailored properties.

Synthesis of this compound

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry. The process involves two main stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (β-naphthol).

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol (B1666908) (β-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

Part A: Diazotization of p-Nitroaniline

-

In a 250 mL beaker, dissolve 1.38 g of p-nitroaniline in 20 mL of a 3 M HCl solution. Gentle heating may be required to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Slowly, and with constant stirring, add a pre-cooled solution of 0.7 g of sodium nitrite in 5 mL of distilled water to the p-nitroaniline solution. The addition should be dropwise to control the reaction temperature.

-

Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The resulting solution contains the 4-nitrobenzenediazonium (B87018) chloride salt.

Part B: Azo Coupling Reaction

-

In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of a 2 M NaOH solution.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

A vibrant red precipitate of this compound will form immediately.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

-

Dry the purified this compound in a desiccator or a drying oven at a low temperature (around 60-70 °C).

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Chromophore Structure and Color

The color of this compound is a direct consequence of its molecular structure. The chromophore is the part of the molecule responsible for absorbing visible light. In this compound, this is the extended conjugated system that includes the phenyl ring, the azo group (–N=N–), and the naphthalene (B1677914) ring system.

-

Chromophore : The azo group (–N=N–) is the primary chromophoric group. The π-electrons in the aromatic rings are delocalized across the azo bridge, creating a large conjugated system.

-

Auxochrome : The hydroxyl (–OH) group on the naphthalene ring is an electron-donating auxochrome. It intensifies the color of the dye by increasing the delocalization of the π-electrons through resonance.

-

Electron-Withdrawing Group : The nitro (–NO₂) group on the phenyl ring is a strong electron-withdrawing group. It enhances the color by creating a "push-pull" system, where electron density is pulled from the electron-rich naphthol ring system across the azo bridge to the electron-deficient nitro-substituted phenyl ring. This intramolecular charge transfer (ICT) lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelengths of light (i.e., a bathochromic or red shift).

The following diagram illustrates the relationship between the structural components of this compound and its resulting color.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Synthesis Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O₃ | N/A |

| Molecular Weight | 293.28 g/mol | N/A |

| Melting Point | 248-252 °C | [1] |

| 245-246 °C | [2] | |

| Typical Yield | ~75-76% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| FTIR | Azo group (–N=N–) stretching | ~1504 | [1] |

| UV-Vis | Absorption Maximum (λmax) in Acetonitrile | 482 | [3] |

| UV-Vis | Absorption Maximum (λmax) | 493 | [4] |

| UV-Vis | Absorption Maximum (λmax) | 520 | [5] |

Note: The solvent for the 493 nm and 520 nm λmax values was not specified in the source material.

Solvatochromism of this compound

Conclusion

The chromophoric behavior of this compound is a well-defined interplay of its molecular structure, including the azo chromophore, the hydroxyl auxochrome, and the nitro group. The synthesis of this compound via a diazo coupling reaction is a robust and well-established method. The extended π-conjugation and the intramolecular charge transfer within the molecule are responsible for its characteristic red color. While the fundamental aspects of its chromophore are understood, further research into its solvatochromic properties would provide a more complete picture of its behavior in different chemical environments, which could be valuable for its application in various scientific and industrial fields.

References

Diazotization and coupling reaction for Para Red synthesis.

An In-depth Technical Guide to the Synthesis of Para Red via Diazotization and Azo Coupling

Introduction

This compound, also known as Pigment Red 1, is a prominent azo dye characterized by its vibrant red color and the presence of the azo functional group (-N=N-).[1][2] Its synthesis is a classic and illustrative example of a two-step electrophilic aromatic substitution reaction sequence widely employed in the chemical and pharmaceutical industries.[3][4][5] This process involves the diazotization of a primary aromatic amine, in this case, para-nitroaniline (p-nitroaniline), followed by an azo coupling reaction with an activated aromatic compound, 2-naphthol (B1666908) (β-naphthol).[6][7]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Chemical Principles

The synthesis of this compound is fundamentally a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine (p-nitroaniline) into a diazonium salt.[1][8] This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition.[1][4] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[8][9] The nitrous acid subsequently generates the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile, attacking the nitrogen atom of the primary amine to form the diazonium ion.[1]

-

Azo Coupling: This is an electrophilic aromatic substitution reaction where the weakly electrophilic diazonium ion reacts with a highly activated aromatic nucleophile.[5][10] For this compound synthesis, the coupling component is 2-naphthol. The reaction is typically carried out in a slightly alkaline solution to deprotonate the hydroxyl group of 2-naphthol, forming the more strongly activating naphthoxide ion.[5] This enhances the nucleophilicity of the aromatic ring, facilitating the attack by the diazonium ion, primarily at the ortho position (C1) to the hydroxyl group, as the para position is unavailable.[5][6]

The extensive conjugated π-system created by linking the two aromatic rings via the azo bridge is the chromophore responsible for the intense red color of the final product.[4][5]

Reaction Mechanism and Workflow

The overall process involves the careful management of reaction conditions, particularly temperature and pH, to maximize yield and purity.

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. studylib.net [studylib.net]

- 5. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 6. scispace.com [scispace.com]

- 7. homework.study.com [homework.study.com]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]

Navigating the Laboratory Landscape with Para Red: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Para Red in a laboratory setting. This compound, a vibrant synthetic azo dye, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the toxicological profile of this compound, provides detailed experimental protocols for safety assessment, and offers clear guidance on safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

This compound, while not classified as acutely toxic, presents several potential hazards that require careful management. It is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] Long-term or repeated exposure to high concentrations of this compound dust may lead to respiratory complications. As an azo dye, there is also a potential, though not fully established, for it to contain or break down into aromatic amines, some of which are known to be mutagenic or carcinogenic.

1.1. Physical and Chemical Properties

A clear understanding of this compound's physical and chemical properties is fundamental to a comprehensive risk assessment.

| Property | Value | Reference |

| Chemical Name | 1-((4-nitrophenyl)azo)-2-naphthol | |

| CAS Number | 6410-10-2 | |

| Molecular Formula | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 293.28 g/mol | |

| Appearance | Red powder | |

| Melting Point | 248-252 °C | |

| Solubility | Insoluble in water |

1.2. Toxicological Data Summary

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Data not available | Not classified |

| Acute Dermal Toxicity | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | Not classified |

| Skin Corrosion/Irritation | Irritating to skin | Category 2[1] |

| Serious Eye Damage/Irritation | Irritating to eyes | Category 2[1] |

| Respiratory or Skin Sensitization | May cause respiratory irritation | STOT SE 3[1] |

| Germ Cell Mutagenicity | Data not available | Not classified |

| Carcinogenicity | Data not available | Not classified |

| Reproductive Toxicity | Data not available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.

2.1. Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation of dust.

-

Containment: Use enclosed systems for processes that may generate significant amounts of dust.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn to prevent skin contact.[1] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Experimental Protocols for Safety Assessment

3.1. Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 439)

This in vitro test evaluates the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstituted human epidermis (RhE) model is used.

-

Procedure:

-

A small amount of this compound (as a solid or a preparation in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

Following incubation, the test substance is removed by washing.

-

The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

-

-

Data Interpretation: The reduction in cell viability compared to a negative control is used to classify the substance's irritation potential. A viability of ≤ 50% typically indicates an irritant.

3.2. Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test System: Albino rabbits are typically used.

-

Procedure:

-

A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.

-

The severity of the reactions is scored according to a standardized system.

-

-

Data Interpretation: The scores are used to classify the substance's eye irritation potential.

3.3. Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix).

-

The bacteria are then plated on a minimal medium that does not support the growth of the mutant strains.

-

The plates are incubated for 48-72 hours.

-

-

Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention. |

4.2. Spill and Leak Procedures

-

Minor Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the spilled solid, avoiding the generation of dust.

-

Place the material in a sealed, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

-

Evacuate the area.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

5.1. Storage

-

Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.

-

Keep it away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of it down the drain or in the regular trash.

Visualized Workflows and Relationships

6.1. Safe Handling Workflow for this compound

Caption: A workflow for the safe handling of this compound in a laboratory setting.

References

Para Red: A Technical Guide to its Historical Development, Synthesis, and Characterization

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and historical significance of the azo dye, Para Red.

Introduction

This compound, also known as Pigment Red 1, is a synthetically produced red azo dye. Historically significant as one of the earliest commercial azo dyes, its discovery and development played a pivotal role in the expansion of the synthetic dye industry. Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, this compound is characterized by the presence of an azo group (-N=N-) connecting a nitrophenyl and a naphthol group. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic properties.

Historical Development and Discovery

The discovery of this compound in 1880 is attributed to the German chemists von Gallois and Ullrich.[1][2][3] This event marked a significant milestone in the field of synthetic dyes, as this compound became one of the first commercially successful azo dyes.[2][3] Its synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound, a method that became a foundational technique in the synthesis of a vast array of azo dyes. The development of this compound and other similar dyes revolutionized the textile industry by providing a vibrant and relatively inexpensive alternative to natural red colorants.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process can be divided into two main stages: the diazotization of p-nitroaniline and the subsequent coupling of the resulting diazonium salt with β-naphthol.

Chemical Reaction

The overall chemical reaction for the synthesis of this compound is as follows:

Experimental Protocols

3.2.1. Diazotization of p-Nitroaniline

This procedure outlines the formation of the p-nitrobenzenediazonium chloride intermediate.

-

Materials:

-

p-Nitroaniline (C₆H₆N₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

-

-

Procedure:

-

In a beaker, dissolve a specific amount of p-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

-

3.2.2. Azo Coupling Reaction

This procedure details the reaction of the diazonium salt with β-naphthol to form this compound.

-

Materials:

-

β-Naphthol (C₁₀H₈O)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

The prepared p-nitrobenzenediazonium chloride solution

-

-

Procedure:

-

In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution to the β-naphthol solution.

-

A vibrant red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for a period to ensure complete reaction.

-

The precipitated this compound can then be collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and dried.

-

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol |

| Chemical Formula | C₁₆H₁₁N₃O₃ |

| Molecular Weight | 293.28 g/mol |

| Melting Point | 248-252 °C |

| Appearance | Red powder |

| Solubility | Insoluble in water, soluble in some organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment |

| UV-Vis (in acetonitrile) | 285 nm | n → π* transition |

| 324 nm | π → π* transition | |

| 482 nm | π → π* transition | |

| FT-IR (KBr Pellet) | 3390 cm⁻¹ | O-H stretching (phenolic) |

| 1504.37 cm⁻¹ | N=N stretching (azo group) | |

| 1328.86 cm⁻¹ | NO₂ stretching |

Data sourced from Al-Rubaie and Mhessn (2012).[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism of this compound formation.

Caption: Synthesis workflow for this compound.

Caption: Mechanism of azo coupling.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

This compound holds a significant place in the history of synthetic chemistry as a pioneering azo dye. Its straightforward and robust synthesis, coupled with its vibrant color, established a foundation for the development of a vast and diverse class of colorants. The detailed protocols and characterization data presented in this guide offer valuable technical information for researchers and professionals in the fields of chemistry and material science. The study of this compound and its synthesis continues to be a relevant and instructive example of fundamental organic reactions and dye chemistry.

References

Methodological & Application

Standard Protocol for Para Red Histochemical Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Para Red, chemically known as 1-((4-nitrophenyl)azo)-2-naphthol, is a vibrant red dye used in histochemical staining.[1] In the context of histochemistry, "this compound staining" most commonly refers to the visualization method for the Naphthol AS-D Chloroacetate (B1199739) Esterase (NASDCE) activity. This enzyme is considered specific for cells of the granulocytic lineage, particularly neutrophils.[2]

The underlying principle of this technique involves the enzymatic hydrolysis of Naphthol AS-D chloroacetate by esterase present in the cells.[3] The liberated Naphthol AS-D then couples with a diazonium salt (such as Fast Red Violet LB Base or New Fuchsin) to form an insoluble, colored precipitate at the site of enzyme activity.[4] This precipitate typically appears as a bright red to red-brown granulation within the cytoplasm, allowing for the identification and localization of specific esterase-containing cells.[3][4]

This staining method is widely used in hematopathology and immunology to differentiate leukocyte populations in peripheral blood smears, bone marrow aspirates, and tissue sections.[4] It is particularly valuable for identifying granulocytes and mast cells. The protocol can be adapted for both frozen and paraffin-embedded tissue sections.

Experimental Protocols

This section details the standard methodology for this compound histochemical staining for both smears and paraffin-embedded tissue sections.

Reagents and Solutions

| Reagent | Preparation | Storage |

| Fixative Solution | Varies by kit/protocol. Often a methanol-based solution. | Room Temperature |

| Diazonium Salt Solution | Freshly prepare before use by mixing equal volumes of Sodium Nitrite solution and a diazonium salt base solution (e.g., Fast Red Violet LB Base or New Fuchsin).[4][5] Allow to stand for 2 minutes. | Prepare immediately before use |

| Naphthol AS-D Chloroacetate Solution | Dissolve 10mg of Naphthol AS-D Chloroacetate in 5ml of N,N-Dimethylformamide.[5] | -20°C |

| Buffer Solution | TRIZMAL™ 6.3 Buffer Concentrate or 1x Phosphate Buffered Saline (PBS), pH 7.2-7.8.[4][5] | Room Temperature |

| Working Staining Solution | Prepare fresh. A common preparation involves adding the diazonium salt solution and Naphthol AS-D Chloroacetate solution to the buffer.[3][4][5] See table below for specific volumes. | Use within 10 minutes of preparation[3] |

| Counterstain | Mayer's Hematoxylin or a similar nuclear counterstain.[5] | Room Temperature |

| Dehydration Reagents | Graded ethanol (B145695) series (e.g., 70%, 95%, 100%).[5] | Room Temperature |

| Clearing Agent | Xylene or a xylene substitute.[5] | Room Temperature |

| Mounting Medium | A resinous mounting medium. | Room Temperature |

Protocol for Blood or Bone Marrow Smears

-

Fixation: Fix dried smears with a suitable fixative for 30-60 seconds. Rinse with distilled water and air dry.[3]

-